Methyldopate

Descripción general

Descripción

Methyldopate, also known as Methyldopa, belongs to the general class of medicines called antihypertensives. It is used to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .

Synthesis Analysis

The synthesis of Methyldopate is described in several videos available online . The synthesis process involves the conversion of 4-methoxyphenylacetone to Methyldopate HCl, and then to Methyldopa by hydrolysis .Molecular Structure Analysis

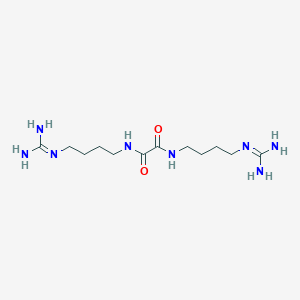

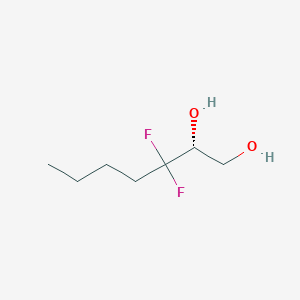

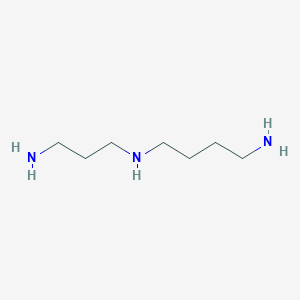

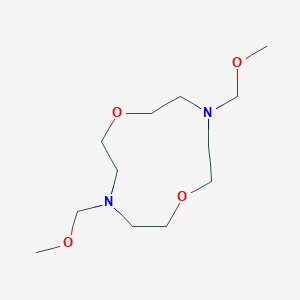

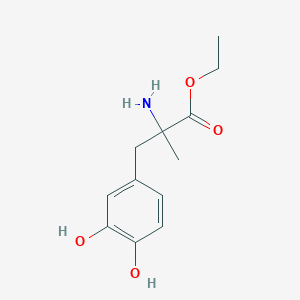

Methyldopate has a molecular formula of C12H17NO4. Its average mass is 239.268 Da and its monoisotopic mass is 239.115753 Da .Physical And Chemical Properties Analysis

Methyldopate has a density of 1.2±0.1 g/cm3, a boiling point of 398.0±37.0 °C at 760 mmHg, and a flash point of 194.5±26.5 °C. It has 5 H bond acceptors, 4 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Hypertension Management

Methyldopate, a prodrug of Methyldopa, is primarily used in the management of hypertension. It acts as a centrally-acting alpha-2 adrenergic agonist, reducing blood pressure by decreasing sympathetic nervous system activity . This mechanism is particularly beneficial for patients with renal insufficiency and pregnant women with hypertension or pre-eclampsia .

Neuroscience Research

In neuroscience, Methyldopate’s active metabolite, Methyldopa, has been studied for its effects on central cholinergic neurons involved in cardiovascular regulation . This research is crucial for understanding the neurochemical pathways affecting blood pressure and developing targeted treatments for hypertension.

Cardiovascular Studies

Methyldopate is also involved in cardiovascular studies to understand its impact on heart rate and cardiac output. It stimulates peripheral alpha-2-adrenergic receptors, leading to a decrease in norepinephrine release and a reduction in sympathetic tone, which is vital for patients with cardiovascular issues .

Pharmacokinetics Analysis

Pharmacokinetic studies of Methyldopate involve understanding its absorption, distribution, metabolism, and excretion. These studies are essential for determining the appropriate dosing and delivery method for maximum therapeutic efficacy .

Clinical Trials

Methyldopate has been the subject of clinical trials to assess its bioequivalence with other formulations. These trials are critical for ensuring the safety and efficacy of generic versions of the drug .

Drug Development

In drug development, Methyldopate is examined for its pharmacological properties, including its therapeutic index, side effects, and potential for drug interactions. This information helps in optimizing drug design and improving patient outcomes .

Mecanismo De Acción

Target of Action

Methyldopate, also known as Methyldopa, primarily targets the alpha-2 adrenergic receptors in the central nervous system . These receptors play a crucial role in the regulation of blood pressure.

Mode of Action

Methyldopate acts as an agonist at the alpha-2 adrenergic receptors . By binding to these receptors, it inhibits adrenergic neuronal outflow and reduces vasoconstrictor adrenergic signals . This leads to a decrease in peripheral sympathetic tone and a reduction in arterial pressure .

Biochemical Pathways

Methyldopate is a prodrug and requires biotransformation to an active metabolite for therapeutic effects . It exists in two isomers, D-α-methyldopa and L-α-methyldopa, the latter being the active form . The L-α-methyldopa isomer is biotransformed to its pharmacologically active metabolite, alpha-methylnorepinephrine .

Pharmacokinetics

The absorption of Methyldopate from the gastrointestinal tract is incomplete and variable, with a bioavailability of about 25% . The time to reach maximum plasma concentration is approximately 2 hours . Methyldopate is less than 15% protein-bound, and it is extensively metabolized in the liver . The renal clearance of Methyldopate is more than 50% higher than the endogenous creatinine clearance . The elimination half-life of Methyldopate is approximately 105 minutes .

Result of Action

The antihypertensive effects of Methyldopate are primarily mediated by its active metabolite, alpha-methylnorepinephrine . This metabolite works as an agonist at central inhibitory alpha-adrenergic receptors, leading to a decrease in peripheral sympathetic tone and a reduction in arterial pressure .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEBYYWCXTVYCR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048523 | |

| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyldopate | |

CAS RN |

6014-30-8 | |

| Record name | 3-Hydroxy-α-methyl-L-tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDOPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579Z4P04J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.